molecular formula C11H18N4O B11772876 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11772876
M. Wt: 222.29 g/mol
InChI Key: COMSXLMZIMMXKN-UHFFFAOYSA-N
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Description

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone is a compound that features a unique structure combining an imidazole ring and a piperazine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the piperazine ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and reagents that ensure high yield and purity of the final product. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines.

Scientific Research Applications

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1,3-Dimesityl-1H-imidazol-3-ium-2-ide
  • 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium chloride

Comparison: 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone is unique due to the presence of both imidazole and piperazine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-[4-(1,5-dimethylimidazol-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C11H18N4O/c1-9-8-12-11(13(9)3)15-6-4-14(5-7-15)10(2)16/h8H,4-7H2,1-3H3

InChI Key

COMSXLMZIMMXKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C)N2CCN(CC2)C(=O)C

Origin of Product

United States

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